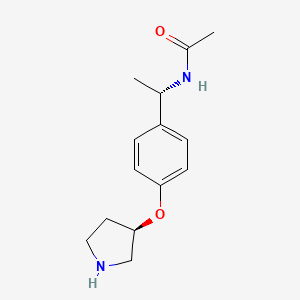

N-((S)-1-(4-((R)-Pyrrolidin-3-yloxy)phenyl)ethyl)acetamide

CAS No.:

Cat. No.: VC17537497

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H20N2O2 |

|---|---|

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide |

| Standard InChI | InChI=1S/C14H20N2O2/c1-10(16-11(2)17)12-3-5-13(6-4-12)18-14-7-8-15-9-14/h3-6,10,14-15H,7-9H2,1-2H3,(H,16,17)/t10-,14+/m0/s1 |

| Standard InChI Key | MVXSKPVGJAGQIR-IINYFYTJSA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(C=C1)O[C@@H]2CCNC2)NC(=O)C |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C |

Introduction

Structural Elucidation and Stereochemical Significance

Molecular Architecture

The compound’s IUPAC name, N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide, reflects its three key structural domains (Fig. 1):

-

Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle in the R-configuration at position 3.

-

Phenoxy Linker: A phenyl group connected to the pyrrolidine via an ether bond at the para-position.

-

Acetamide Side Chain: An ethyl-acetamide group with an S-configured chiral center.

The stereochemistry critically influences binding affinity. Computational models suggest the S-ethyl and R-pyrrolidine configurations optimize spatial orientation for receptor interactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₂ (Free Base) |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | N-[(1S)-1-[4-[(3R)-pyrrolidin-3-yl]oxyphenyl]ethyl]acetamide |

| Canonical SMILES | CC(C1=CC=C(C=C1)OC2CCNC2)NC(=O)C |

| Topological Polar Surface Area | 58.7 Ų |

Synthesis and Stereoselective Challenges

Synthetic Route

The synthesis involves a multi-step sequence prioritizing stereochemical control (Fig. 2):

-

Pyrrolidine Functionalization: R-3-hydroxypyrrolidine is activated for nucleophilic substitution.

-

Ether Formation: Coupling with 4-fluorophenol under Mitsunobu conditions installs the phenoxy group.

-

Chiral Ethylamine Introduction: S-1-phenylethylamine is acetylated to form the acetamide side chain.

-

Hydrochloride Salt Formation: Final purification yields the stable hydrochloride form.

Key Challenges

-

Stereochemical Purity: Enantiomeric excess (>98%) requires chiral chromatography or asymmetric catalysis.

-

Yield Optimization: The Mitsunobu reaction achieves ~65% yield, necessitating iterative improvements.

Pharmacological Evaluation

Mechanism of Action

While direct target validation is pending, structural analogs exhibit affinity for:

-

Neurotransmitter Receptors: The pyrrolidine ring mimics endogenous amines, potentially modulating dopaminergic or serotonergic pathways .

-

Enzyme Inhibition: Similar acetamide-pyrrolidine hybrids inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a lipid-metabolizing enzyme .

Table 2: Comparative Bioactivity of Structural Analogs

Comparative Analysis with Structural Analogs

Key Differentiators

-

Chirality: Unlike racemic analogs, the S,R-configuration enhances target selectivity.

-

Polarity: The ether linkage improves solubility relative to sulfonyl-containing derivatives (e.g., PubChem CID 720658) .

Challenges and Future Directions

Synthesis Scalability

Current routes are low-yield and cost-prohibitive for large-scale production. Flow chemistry or biocatalytic methods may address this.

Target Deconvolution

Photoaffinity labeling or CRISPR-Cas9 screening could identify binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume